molecular formula C19H21N3OS B2725276 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 748778-16-7

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2725276
CAS No.: 748778-16-7
M. Wt: 339.46
InChI Key: IBSFSHXLBJKTIU-UHFFFAOYSA-N
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Description

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and ethylphenoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Substitution Reactions: The phenyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions. For instance, the phenyl group can be attached using phenylhydrazine, while the ethylphenoxy group can be introduced using 4-ethylphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl and ethylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties due to the presence of the triazole ring, which is known for its bioactivity. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other triazole derivatives. The presence of the ethylphenoxy and phenyl groups could enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-15-9-11-17(12-10-15)23-13-18-20-21-19(24)22(18)14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSFSHXLBJKTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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